N-(3-bromophenyl)-2-thiophen-3-ylacetamide
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Overview
Description
N-(3-bromophenyl)-2-thiophen-3-ylacetamide: is an organic compound that features a bromophenyl group attached to a thiophene ring via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromoaniline and thiophene-3-acetic acid.
Reaction Steps:
Industrial Production Methods:
- Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with Pd/C as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
Molecular Targets and Pathways:
- The compound may interact with specific enzymes or receptors in biological systems, leading to its observed biological effects.
- The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine: Another bromophenyl derivative with potential medicinal applications.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with similar structural features and biological activities.
N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide: An indoleamine 2,3-dioxygenase inhibitor with potential anticancer properties.
Uniqueness:
- N-(3-bromophenyl)-2-thiophen-3-ylacetamide is unique due to its specific combination of a bromophenyl group and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c13-10-2-1-3-11(7-10)14-12(15)6-9-4-5-16-8-9/h1-5,7-8H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETGOUZEOGSAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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